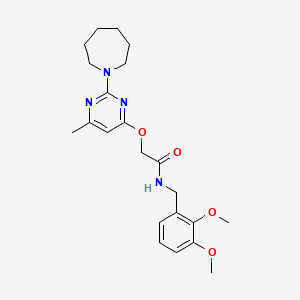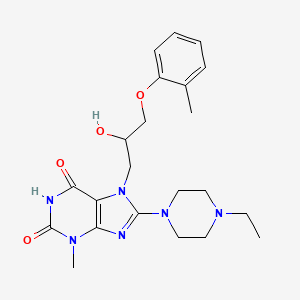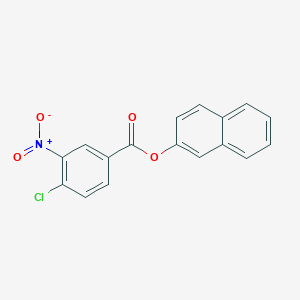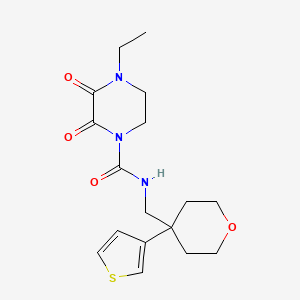
N-(2-メトキシベンジル)-1-メチル-1H-1,2,3-トリアゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that is likely to possess a triazole ring, a common feature in various chemical entities that exhibit a wide range of biological activities. The methoxybenzyl group suggests the presence of a methoxy substituent on a benzyl moiety, which could influence the compound's physical, chemical, and biological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with triazole rings and substituted benzyl groups have been synthesized and studied for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with o-quinone methides from 2-hydroxybenzyl alcohols is an efficient method for constructing substituted benzopyrans, as described in the first paper . This method involves the nucleophilic attack of o-quinone methides to α-imino rhodium carbenoid, followed by electrocyclization and isomerization. Although the target compound is not a benzopyran, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The structure of such compounds can be elucidated using various spectroscopic techniques, including infrared, nuclear magnetic resonance, and mass spectroscopy, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound.
Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions due to the reactive nature of the triazole ring and the substituents attached to it. The reactivity can be influenced by the electronic effects of the substituents, such as the electron-donating methoxy group in the target compound. The fourth paper provides an example of an acid-catalyzed reaction involving a triazole derivative, where a carbohydrazide reacts with an aldehyde to form a hydrazone . Similar reactions could be relevant for the synthesis or further functionalization of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide would be influenced by its molecular structure. The presence of the methoxy group could affect the compound's solubility, boiling point, and melting point. The triazole ring could contribute to the compound's stability and reactivity. While the provided papers do not directly discuss the physical and chemical properties of the target compound, they do offer insights into the properties of structurally related compounds. For example, the third paper discusses the solubility and melting point of a racemic mixture of a diazepine derivative, which could provide a reference point for understanding the properties of other heterocyclic compounds .
科学的研究の応用
サイケデリック研究とNBOMe誘導体
この化合物は、N-ベンジルフェネチルアミン誘導体を含むNBOMeクラスに属します。これらの化合物は、2Cフェネチルアミンと構造的に関連しており、強力なサイケデリック効果を示します。 研究者は、それらの薬理学的特性、毒性、および潜在的な治療用途について調査してきました 。 特に、N-2-メトキシベンジル基の存在は、2Cフェネチルアミン薬のインビトロ細胞毒性を大幅に増加させ、NBOMe誘導体は、対応する化合物と比較してEC50値が低くなっています .
神経毒性および肝毒性研究
インビトロ研究では、N-(2-メトキシベンジル)-1-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドおよび関連化合物の神経毒性および肝細胞毒性を評価しました。分化SH-SY5Y(神経)およびHepG2(肝細胞)細胞株を使用して、細胞毒性、酸化ストレス、代謝経路、およびエネルギー関連効果を評価しました。 結果は、N-2-メトキシベンジル基が細胞毒性に有意な影響を与え、NBOMe誘導体は、非NBOMe対応化合物よりも高い毒性を示すことを示しました .
親油性と薬物透過性
興味深いことに、薬物の親油性とそのEC50値の間に相関関係があります。ただし、2C-Bは除きます。2C-Bはより親油性が高いですが、メスカリン-NBOMeよりも高い細胞毒性効果を示します。 この食い違いは、その毒性プロファイルを左右する追加の要因を示唆しています .
規制されていない薬物市場と公衆衛生への影響
N-(2-メトキシベンジル)-1-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドを含むNBOMe化合物は、規制されていない薬物市場に蔓延しています。 それらの毒性を理解することは、特に脳および肝臓の毒性と関連付けられている急性中毒の報告された症例を考えると、公衆衛生にとって重要です .
要約すると、N-(2-メトキシベンジル)-1-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドは、サイケデリック研究に有望ですが、その毒性プロファイルはさらなる調査が必要です。 研究者は、安全上の影響を考慮しながら、その用途と潜在的な治療用途を探求し続けています 。さらに情報が必要な場合やご質問がある場合は、お気軽にお問い合わせください!😊
作用機序
Target of Action
The primary target of N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is the serotonin 5-HT2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide acts as a potent agonist for the serotonin 5-HT2A/2C receptors . This means that it binds to these receptors and activates them, which can lead to hallucinogenic activity .
Biochemical Pathways
The activation of the serotonin 5-HT2A/2C receptors by N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can affect various neurotransmitter pathways. For instance, it can influence the release of dopamine, serotonin, acetylcholine, and glutamate . These neurotransmitters are involved in a variety of functions, including mood regulation, memory, and motor control .
Pharmacokinetics
It is known that the compound can penetrate animal brain tissue in a relatively slow manner . The compound was still present in the brain 8 hours after administration .
Result of Action
The activation of serotonin 5-HT2A/2C receptors by N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can lead to various effects at the molecular and cellular level. For example, it can decrease the response to a challenge dose of dopamine, serotonin, and glutamatergic neurons in the frontal cortex . It can also affect behavior, leading to a reduction in motor activity and memory deficiency .
Safety and Hazards
The greatest risk is exposure to serotonin-releasing agents (SRAs) or serotonin reuptake inhibitors (SRIs) in combination with drugs that prevent serotonin metabolism (e.g., monoamine oxidase inhibitors [MAOIs]) . Signs and symptoms warranting immediate medical attention include myoclonus, extreme and fluctuating vital signs, agitation or comatose mental state, muscle rigidity, pronounced hyperthermia (fever), and/or seizure activity .
将来の方向性
Despite their prevalence in unregulated drug markets, the toxicity profile of NBOMe drugs is still poorly understood, despite several reports highlighting cases of acute intoxication . Further investigation on the mechanism of action, chemical, pharmacological and toxicological properties is needed to evaluate their potential harmful effects .
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-8-10(14-15-16)12(17)13-7-9-5-3-4-6-11(9)18-2/h3-6,8H,7H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZXLKNSZMOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)
![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)
![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)





![2-Phenyl-4-[bis(methylthio)methylene]-2-oxazoline-5-one](/img/structure/B2526229.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2526230.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile](/img/structure/B2526232.png)


![Methyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526237.png)